N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine
Description
N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine (CID 170914537) is a pyridine derivative with a molecular formula of C₁₀H₁₁F₃N₂. Its structure features a pyridine ring substituted at position 6 with a cyclobutyl group bearing a trifluoromethyl (-CF₃) moiety and an amine group at position 2 . The cyclobutyl group introduces steric bulk and conformational rigidity, while the electron-withdrawing -CF₃ group enhances metabolic stability and influences electronic properties.
Properties
CAS No. |
939809-66-2 |
|---|---|
Molecular Formula |
C10H11F3N2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-5-2-6-9(15-8)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,14,15) |
InChI Key |
XQWLGXXGRSUAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making this method versatile and efficient.
Industrial Production Methods
Industrial production of N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a variety of substituted pyridines.
Scientific Research Applications
Anticancer Activity
Research indicates that N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine has potential anticancer properties. Its ability to modulate enzyme activity and receptor interactions positions it as a candidate for cancer therapeutics. In vitro studies have shown that it can inhibit specific pathways involved in tumor growth .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects, demonstrating the ability to modulate inflammatory responses at the cellular level. This property could be beneficial in developing treatments for chronic inflammatory diseases.
Enzyme Modulation
This compound interacts with various biological molecules, influencing enzyme activity crucial for metabolic processes. Its specific binding affinity can be utilized to design selective inhibitors for therapeutic targets .
Receptor Interaction Studies
The compound's interaction with receptors involved in neurotransmission and hormonal regulation has been documented, suggesting its potential use in neuropharmacology and endocrinology research .
Synthesis of Novel Materials
Due to its unique chemical structure, this compound can serve as a building block for synthesizing new materials with tailored properties. Its derivatives are being explored for applications in organic electronics and coatings due to their stability and reactivity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Properties | Evaluated the compound's effect on cancer cell lines | Demonstrated significant inhibition of cell proliferation in specific cancer types |
| Anti-inflammatory Research | Investigated modulation of inflammatory pathways | Showed reduction in pro-inflammatory cytokine production |
| Material Synthesis | Explored use in creating novel polymers | Achieved enhanced mechanical properties and thermal stability |
Mechanism of Action
The mechanism of action of N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing lipophilicity and metabolic stability. The cyclobutyl group may contribute to the compound’s overall conformation and interaction with target sites .
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine and structurally related pyridin-2-amine derivatives is summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electronic Effects : The -CF₃ group at position 6 in all compounds withdraws electron density, stabilizing the pyridine ring and influencing reactivity in substitution reactions .
- Steric Impact: The cyclobutyl substituent introduces steric hindrance, which may affect binding to biological targets compared to planar substituents like 3-aminophenyl in .
Biological Activity
N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring substituted with a trifluoromethyl group and linked to a cyclobutyl moiety. This unique arrangement contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular penetration and interaction with specific molecular targets. Research indicates that this compound may exhibit anti-inflammatory and anti-cancer properties, making it a candidate for therapeutic applications.
Antiparasitic Activity
Research has shown that compounds similar to this compound demonstrate significant antiparasitic effects, particularly against Trypanosoma brucei and Plasmodium falciparum. These compounds interfere with the metabolic pathways of these parasites, inhibiting their growth and proliferation .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus potentially offering therapeutic benefits in inflammatory diseases.
Anticancer Potential
This compound has shown promise in preclinical models for its anticancer activity. It appears to induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways .
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of Trypanosoma brucei with an IC50 value indicating potent antiparasitic activity. |
| Study 2 | Reported anti-inflammatory effects through the downregulation of TNF-alpha and IL-6 in vitro. |
| Study 3 | Showed anticancer activity in breast cancer cell lines, inducing apoptosis via caspase activation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
